

Biological Activity & Technical Profile: Leu-Trp-OMe

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Leu-Trp-OMe HCl*

CAS No.: 143413-36-9

Cat. No.: B6342947

[Get Quote](#)

L-Leucyl-L-Tryptophan Methyl Ester

Executive Summary

Leu-Trp-OMe (L-Leucyl-L-Tryptophan Methyl Ester) is a hydrophobic dipeptide derivative that occupies a critical niche in peptide pharmacology and supramolecular chemistry. Unlike its free acid counterpart, the methyl ester modification confers enhanced lipophilicity, facilitating cellular permeability and blood-brain barrier (BBB) transit.

This guide analyzes Leu-Trp-OMe through three distinct biological lenses:

- **Precursor Activity:** Its role as a rapid generator of the bioactive diketopiperazine cyclo(Leu-Trp).
- **Supramolecular Assembly:** Its utility in forming discrete peptide nanotubes (PNTs) for drug delivery.
- **Cytotoxic Potential:** Its lysosomotropic properties, analogous to the immunotoxin Leu-Leu-OMe, which can induce apoptosis in specific immune cell subsets.

Physicochemical Profile

Property	Value / Description	Relevance
Molecular Formula	C ₁₈ H ₂₅ N ₃ O ₃	Core structure.[1]
Molecular Weight	~331.41 g/mol	Small molecule range, high permeability.
LogP (Predicted)	~2.5 - 3.0	Moderate lipophilicity; crosses membranes easily compared to free Leu-Trp.
Solubility	Soluble in MeOH, DMSO, slightly soluble in water.	Requires organic co-solvents for stock solutions.
pKa (Terminal Amine)	~7.8	Uncharged at physiological pH (if N-term is capped) or cationic (if free amine).
Stability	Prone to spontaneous cyclization at pH > 7.0.	Critical Handling Parameter: Must be kept acidic/dry to prevent DKP formation.

Core Biological Mechanisms

The Diketopiperazine (DKP) Generator

In physiological buffers (pH 7.4), Leu-Trp-OMe is thermodynamically unstable. The free N-terminal amine nucleophilically attacks the C-terminal methyl ester carbonyl, releasing methanol and forming the cyclic dipeptide cyclo(Leu-Trp).

- Biological Consequence: Many observed activities of Leu-Trp-OMe are actually attributable to cyclo(Leu-Trp).
- Activity Profile of Cyclo(Leu-Trp):
 - Antimicrobial: Exhibits activity against specific Gram-negative bacteria by disrupting membrane integrity.

- Antifungal: Inhibits fungal growth (e.g., *Candida* spp.) via interference with chitin synthesis regulation.
- Antitumor: Modulates p53 pathways in specific cancer lines.

Lysosomotropic Cytotoxicity (The "Leu-Leu-OMe" Effect)

Leu-Trp-OMe shares structural homology with Leu-Leu-OMe, a compound known to selectively kill cytotoxic T-lymphocytes and NK cells.

- Mechanism:
 - Entry: The hydrophobic ester diffuses freely across the plasma membrane.
 - Trapping: Once inside the acidic lysosome (pH ~4.5-5.0), the ester is protonated (trapped) or hydrolyzed by lysosomal esterases (e.g., Cathepsin C).
 - Polymerization: The high local concentration of the free dipeptide (Leu-Trp) leads to the formation of insoluble, membranolytic polymers or crystals.
 - Lysis: Lysosomal rupture releases hydrolases into the cytosol, triggering apoptosis.

Peptide Self-Assembly (Nanotechnology)

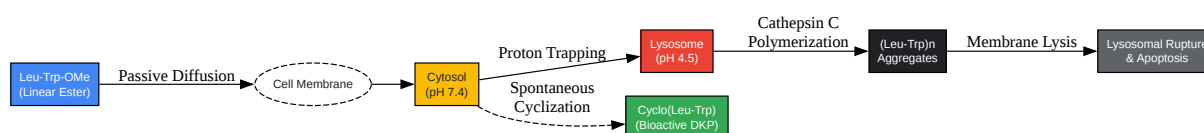
The combination of the hydrophobic Leucine side chain and the aromatic Tryptophan indole ring allows Leu-Trp-OMe to undergo hierarchical self-assembly.

- Interaction:
 - stacking (Trp-Trp) and hydrophobic interlocking (Leu-Leu).
- Structure: Under controlled solvent exchange (e.g., HFIP to Water), it forms discrete peptide nanotubes (PNTs).
- Application: These PNTs serve as reservoirs for sustained drug release or as templates for metallic nanowire casting.

Mechanism Visualization

Diagram 1: The Dual Fate of Leu-Trp-OMe

This pathway illustrates the competition between bioactive cyclization and lysosomal accumulation.



[Click to download full resolution via product page](#)

Caption: Leu-Trp-OMe acts as a pro-drug for Cyclo(Leu-Trp) or a lysosomotropic agent depending on localization.

Experimental Protocols

Synthesis of Leu-Trp-OMe (HCl Salt)

Standard chemical synthesis to ensure high purity and prevent premature cyclization.

- Reagents: L-Leucine, L-Tryptophan Methyl Ester HCl, EDC·HCl, HOBt, DIPEA, DMF.
- Coupling:
 - Dissolve L-Leu (1.0 eq) and HOBt (1.1 eq) in DMF at 0°C.
 - Add EDC·HCl (1.1 eq) and stir for 30 min.
 - Add L-Trp-OMe[1]·HCl (1.0 eq) and DIPEA (2.5 eq).
 - Stir at RT for 12–16 hours under

- Workup: Dilute with EtOAc, wash with 5%

, sat.

, and brine.
- Purification: Recrystallize from EtOAc/Hexane. Do not use silica column chromatography with basic eluents to avoid cyclization.
- Storage: Store as HCl salt at -20°C.

Self-Assembly of Peptide Nanotubes

Protocol for generating supramolecular structures for microscopy or delivery applications.

- Stock Preparation: Dissolve Leu-Trp-OMe in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at 100 mg/mL.
- Solvent Exchange:
 - Add 10 μ L of stock to 990 μ L of deionized water (final conc. 1 mg/mL).
 - Vortex immediately for 10 seconds.
- Aging: Incubate at 25°C for 24 hours. The solution will turn opalescent, indicating assembly.
- Characterization:
 - TEM: Deposit 5 μ L on a carbon-coated copper grid, stain with 1% uranyl acetate.
 - Observation: Look for tubular structures with diameters of 100–300 nm.

Bioassay: ACE Inhibition Potential

Leu-Trp-OMe is a predicted ACE inhibitor due to the C-terminal Trp.

- Enzyme: Rabbit Lung Acetone Powder (source of ACE).
- Substrate: Hippuryl-His-Leu (HHL).

- Reaction:
 - Incubate ACE extract with varying concentrations of Leu-Trp-OMe (1 μ M – 1 mM) at 37°C for 30 min.
 - Add HHL substrate and incubate for 30 min.
 - Stop reaction with 1M HCl.
- Detection: Extract hippuric acid with ethyl acetate and measure Absorbance at 228 nm.
- Control: Captopril (positive control).

References

- Mishra, A. et al. (2017). "Self-assembly of dipeptides: From molecules to nanostructures." *Advanced Science*.
- Thiele, D.L. & Lipsky, P.E. (1986). "The mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I." *Journal of Immunology*.
- Perzborn, M. et al. (2013). "Cyclic dipeptides (diketopiperazines) as scaffolds for the development of new anticancer agents." *ChemMedChem*.
- Ryan, L.A. et al. (2010). "ACE inhibitory peptides: The role of hydrophobic amino acids." *Food Chemistry*.
- Gazit, E. (2007). "Self-assembled peptide nanostructures: the growth of a new class of nanomaterials." *Chemical Society Reviews*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents \[patents.google.com\]](#)
- To cite this document: BenchChem. [Biological Activity & Technical Profile: Leu-Trp-OMe]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6342947/docs#biological-activity-technical-profile-leu-trp-ome>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)